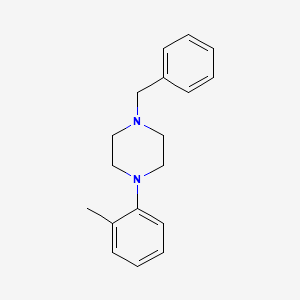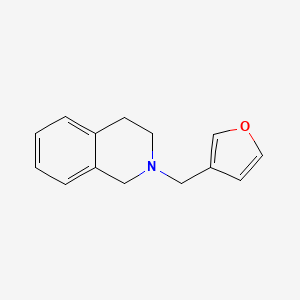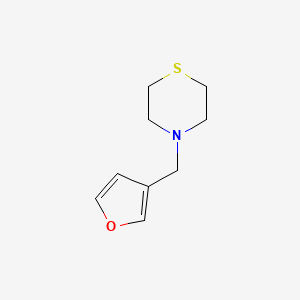
methyl 10H-phenothiazine-10-carboxylate
Vue d'ensemble
Description
Methyl 10H-phenothiazine-10-carboxylate, also known as 10-Methylphenothiazine, is an organic compound with the empirical formula C13H11NS . It has a molecular weight of 213.30 . It is also known by other names such as 10-Methyl-10H-phenothiazine and N-Methylphenothiazine .
Molecular Structure Analysis
The molecular structure of this compound consists of a tricyclic system with two benzene rings joined by a para-thiazine ring . The InChI string for this compound isInChI=1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 . Physical and Chemical Properties Analysis
This compound is a slightly yellow to pale green crystalline powder . It has a melting point of 99-101°C (lit.) . It is insoluble in water .Applications De Recherche Scientifique
Photodynamic Therapy and Photochemotherapy
Phenothiazines, including derivatives like methyl 10H-phenothiazine-10-carboxylate, have been studied for their potential use in photodynamic therapy and photochemotherapy. A study by Wainwright, Grice, and Pye (1999) explored the synthesis and characterization of phenothiazines for potential use in these therapies, highlighting their potential as photosensitizers (Wainwright, Grice, & Pye, 1999).
Fluorescence Properties for Nanomaterials
This compound derivatives have been investigated for their optical properties, particularly in fluorescent electrospun polymers. Gal et al. (2021) studied the fluorescence emission properties of these compounds in solution and solid state, which could be significant for developing fluorescent nanomaterials (Gal et al., 2021).
Dye-Sensitized Solar Cells
The application of phenothiazine-based dyes in dye-sensitized solar cells (DSSCs) has been a subject of interest. Huang, Meier, and Cao (2016) discussed the importance of 10H-phenothiazine-based dyes in DSSCs, highlighting their strong donor character and potential for efficient light harvesting and electron injection, which is crucial for the development of high-performance solar cells (Huang, Meier, & Cao, 2016).
Vibrational Spectroscopy
The vibrational spectroscopy of phenothiazine derivatives, including this compound, has been a subject of study. Endrédi et al. (2006) conducted a detailed investigation into the vibrational spectroscopic behavior of phenothiazine derivatives, contributing to a better understanding of their structural and spectroscopic properties (Endrédi et al., 2006).
Antioxidant and Antimicrobial Studies
Synthesized phenothiazine derivatives have been evaluated for their antioxidant and antimicrobial activities. Venkatesan et al. (2015) explored the synthesis of phenothiazine derivatives and their in vitro antibacterial and antioxidant studies, indicating potential applications in the medical field (Venkatesan et al., 2015).
Safety and Hazards
Methyl 10H-phenothiazine-10-carboxylate is classified under the GHS07 hazard class. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
methyl phenothiazine-10-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-14(16)15-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHYODNLUNCVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol](/img/structure/B3836015.png)

![1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine](/img/structure/B3836039.png)
![2-hydroxy-5-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B3836045.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-ol](/img/structure/B3836050.png)


![4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine](/img/structure/B3836072.png)



![4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol](/img/structure/B3836114.png)
![methyl 4-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B3836119.png)
